molecular formula C10H5BrF3NO B156396 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 1701-22-0

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No. B156396
CAS RN: 1701-22-0
M. Wt: 292.05 g/mol
InChI Key: HIBGBUAHZUWVNW-UHFFFAOYSA-N
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Description

The compound "6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline" is a halogenated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom and a trifluoromethyl group in the compound suggests that it may have unique chemical properties and potential applications in various fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves palladium-catalyzed C-N and C-C coupling reactions, as seen in the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline . Although the specific synthesis of "6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline" is not detailed in the provided papers, similar methodologies could potentially be applied. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives with various substituents, including a trifluoromethyl group at the 6-position, has been reported . This suggests that halogenation and the introduction of a trifluoromethyl group are feasible in quinoline chemistry.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be significantly influenced by substituents. For example, the crystal structures of various tricyclic quinoxalinedione derivatives have been reported, showing that different substituents at the 6-position can affect the overall geometry and hydrogen bonding patterns . These structural variations can have a profound impact on the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. Bromination reactions, for example, have been extensively studied. The bromination of ethyl esters of quinoline derivatives can lead to the formation of bromo-substituted products with different isomers . Additionally, the presence of a trifluoromethyl group can influence the reactivity of the compound, as seen in the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. The presence of a bromine atom and a trifluoromethyl group is likely to affect the compound's optical absorption and emission spectra, electrochemical behavior, and thermal stability . For instance, the introduction of a trifluoromethyl group has been associated with enhanced thermal stability and higher glass transition temperatures in certain compounds . The electronic absorption spectra can also be influenced by the nature of the peripheral substituents . Furthermore, the presence of a bromine atom can increase the diuretic activity of certain quinoline derivatives, as observed in the study of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides .

Scientific Research Applications

Synthesis of Quinoline Derivatives

  • Development of New Quinoline Derivatives : Researchers synthesized new quinoline derivatives via the Buchwald–Hartwig amination, starting from 6-bromo-4-trifluoromethyl-quinolines. These derivatives demonstrated strong interactions with ct-DNA, indicating potential for DNA-targeted applications (Bonacorso et al., 2018).

Photophysical Properties

  • Photophysical Analysis : The synthesized quinolines displayed intraligand and charge-transfer type transitions, which align with their aromatic structures. This aspect is crucial for applications in photophysics and material science (Bonacorso et al., 2018).

Liquid Crystal Applications

  • Liquid Crystal Properties : Some quinoline derivatives, synthesized from 6-bromoquinolines, exhibited liquid crystal properties, particularly in terms of nematic behavior, which is important for display technologies (Rodrigues et al., 2019).

Steric Effects in Chemical Reactions

  • Understanding Steric Effects : The trifluoromethyl group in compounds like 6-bromoquinoline has been studied for its role in transmitting steric pressure in chemical reactions, which is significant for designing complex molecular structures (Schlosser et al., 2006).

Synthesis of Other Heterocyclic Compounds

  • Synthesis of Heterocyclic Compounds : Various methods have been developed to synthesize different heterocyclic compounds, starting from precursors like 6-bromo-4-hydroxy-2-(trifluoromethyl)quinoline, highlighting its versatility as a starting material in organic synthesis (Chang-chun, 2010).

Safety And Hazards

The compound is classified as dangerous according to the GHS06 hazard classification. It has hazard statements H301 and precautionary statements P301+P310. It is considered an irritant .

Future Directions

The future directions of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline are not explicitly mentioned in the search results. For a detailed analysis of the future directions, please refer to the relevant papers .

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBGBUAHZUWVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275296
Record name 6-Bromo-2-(trifluoromethyl)-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

CAS RN

1701-22-0
Record name 6-Bromo-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1701-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(trifluoromethyl)-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Darehkordi, M Talebizadeh, M Anary-Abbasinejad - Molecular Diversity, 2019 - Springer
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium …
Number of citations: 4 link.springer.com

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